Thermal and Phase Behavior Differentiates 1,2-Benzisothiazole-3-carboxaldehyde from 2,1-Isomers
The 1,2-benzisothiazole core imparts distinct macroscopic physical properties that directly affect handling and formulation workflows. The parent 1,2-benzisothiazole ring system exists as a crystalline solid at ambient temperature (m.p. 37 °C) and exhibits volatility in steam, whereas the isomeric 2,1-benzisothiazole system is a high-boiling oil (b.p. 242 °C at 748 mmHg) that remains liquid under standard laboratory conditions and gradually darkens upon exposure to light and air [1]. For the 3-carboxaldehyde derivative, this core difference translates to solid-state handling characteristics that differ from regioisomeric aldehydes such as 1,2-benzothiazole-5-carbaldehyde (b.p. 227.5 ± 22.0 °C at 760 mmHg) .
| Evidence Dimension | Melting point / physical state at 25 °C |
|---|---|
| Target Compound Data | Solid at 25 °C (core: m.p. 37 °C for parent 1,2-benzisothiazole); aldehyde derivative retains solid-state character [1] |
| Comparator Or Baseline | 2,1-Benzisothiazole series: liquid oil at 25 °C (b.p. 242 °C/748 mmHg for parent); 1,2-Benzothiazole-5-carbaldehyde: b.p. 227.5 ± 22.0 °C at 760 mmHg [1] |
| Quantified Difference | Phase difference: solid vs. liquid at room temperature; boiling point differential > 200 °C (parent cores) |
| Conditions | Ambient laboratory conditions (25 °C, atmospheric pressure) |
Why This Matters
The solid-state physical form of 1,2-benzisothiazole-3-carboxaldehyde simplifies precise weighing for stoichiometric reactions and reduces volatility-related handling losses compared to liquid regioisomers.
- [1] ScienceDirect. Benzisothiazoles. Publisher Summary. 1,2-Benzisothiazole: m.p. 37 °C, pale yellow solid, bitter almond odor, slightly soluble in water, volatile in steam. 2,1-Benzisothiazole: b.p. 242 °C/748 mmHg, pale yellow oil, quinoline-like odor, darkens on light/air exposure. View Source
